Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate
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Overview
Description
Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is a complex organic compound with the molecular formula C17H13N3O5 . This compound belongs to the class of pyrrolopyridazine derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate typically involves a multi-step process. One common method includes the 1,3-dipolar cycloaddition reaction between mesoionic oxazolo-pyridazinones and ethyl propiolate . The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification . The structures of the compounds are confirmed by elemental analyses and IR, 1H-NMR, 13C-NMR, and X-ray diffraction data .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The nitro group may play a crucial role in its activity, potentially through redox reactions that generate reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit a wide range of biological activities.
Pyrrolopyridazine Derivatives: Similar to ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate, these compounds are known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which includes a nitrobenzoyl group
Properties
CAS No. |
853334-14-2 |
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Molecular Formula |
C17H13N3O5 |
Molecular Weight |
339.30 g/mol |
IUPAC Name |
ethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate |
InChI |
InChI=1S/C17H13N3O5/c1-2-25-17(22)13-10-15(19-14(13)4-3-9-18-19)16(21)11-5-7-12(8-6-11)20(23)24/h3-10H,2H2,1H3 |
InChI Key |
GHEQUVBPYODRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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